(2-Isothiocyanatoethylidene)cyclohexane

Description

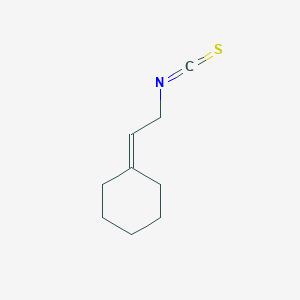

(2-Isothiocyanatoethylidene)cyclohexane is a cyclohexane derivative featuring an ethylidene chain (-CH₂-CH₂-) terminated by an isothiocyanate (-N=C=S) functional group. Isothiocyanates are highly reactive due to the electrophilic nature of the thiocarbonyl group, enabling nucleophilic additions with amines, thiols, and other nucleophiles to form thioureas or thioamides. The ethylidene linker introduces conformational flexibility, while the cyclohexane ring provides steric bulk and influences solubility. This compound is of interest in organic synthesis and medicinal chemistry, particularly for designing enzyme inhibitors or bioactive molecules .

Properties

CAS No. |

919474-66-1 |

|---|---|

Molecular Formula |

C9H13NS |

Molecular Weight |

167.27 g/mol |

IUPAC Name |

2-isothiocyanatoethylidenecyclohexane |

InChI |

InChI=1S/C9H13NS/c11-8-10-7-6-9-4-2-1-3-5-9/h6H,1-5,7H2 |

InChI Key |

DCDFXZLOLQOLHF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=CCN=C=S)CC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Reactivity and Conformation

- 1-Isothiocyanato-2-methylcyclohexane (CID 3831004): This compound substitutes a methyl group at the cyclohexane ring's C2 position, reducing steric hindrance compared to the ethylidene chain in the target compound. However, the ethylidene group in (2-Isothiocyanatoethylidene)cyclohexane may induce minor distortions in the ring geometry, affecting interactions in catalytic or binding environments .

(2-Chloroethyl)cyclohexane :

The chloroethyl substituent introduces a polarizable C-Cl bond, which serves as a leaving group in substitution reactions. In contrast, the isothiocyanate group in the target compound is more electrophilic, favoring nucleophilic additions rather than SN1/SN2 mechanisms .Cyclohexane Derivatives with Ether/Ketone Groups (e.g., 5-(2-Methoxyphenyl)cyclohexane-1,3-dione):

Methoxy or ketone substituents increase polarity and hydrogen-bonding capacity, contrasting with the hydrophobic and electrophilic isothiocyanate group. Such differences influence solubility and reactivity; for example, ethers are less reactive toward nucleophiles compared to isothiocyanates .

Table 1: Structural and Electronic Properties

| Compound | Substituent | Functional Group Reactivity | Predominant Conformation |

|---|---|---|---|

| This compound | Ethylidene + NCS | High electrophilicity | Chair (minor distortion) |

| 1-Isothiocyanato-2-methylcyclohexane | Methyl + NCS | Moderate electrophilicity | Chair |

| (2-Chloroethyl)cyclohexane | Chloroethyl | SN1/SN2 reactivity | Chair |

| 5-(2-Methoxyphenyl)cyclohexane-1,3-dione | Methoxyphenyl + ketone | Hydrogen-bonding | Chair |

Reactivity in Chemical Reactions

- Nucleophilic Additions :

The isothiocyanate group undergoes rapid reactions with amines to form thioureas, a property exploited in bioconjugation. In contrast, chloroethyl derivatives participate in substitution reactions, and ethers are largely inert under similar conditions . - Oxidation Resistance :

Cyclohexane rings are stable under moderate oxidative conditions, but substituents like ethylidene or isothiocyanate may alter reactivity. For instance, methyl groups have minimal impact, while electron-withdrawing groups (e.g., NCS) could enhance susceptibility to oxidation .

Table 2: Reaction Pathways and Byproducts

| Compound | Reaction with Amines | Byproduct |

|---|---|---|

| This compound | Thiourea formation | Substituted thioureas |

| (2-Chloroethyl)cyclohexane | Substitution (e.g., SN2) | Ethylamine derivatives |

| 5-(2-Methoxyphenyl)cyclohexane-1,3-dione | No reaction | N/A |

Solubility and Extraction Efficiency

Cyclohexane derivatives with nonpolar substituents (e.g., methyl, ethylidene) exhibit lower solubility in polar solvents. However, the isothiocyanate group introduces moderate polarity, enhancing solubility in dichloromethane or ethyl acetate compared to pure hydrocarbons . In extraction studies, cyclohexane-based solvents efficiently recover nonpolar compounds, while polar derivatives require mixtures like cyclohexane:butyl acetate for optimal recovery of oxygenated species .

Environmental and Metabolic Stability

Methyl and ethyl-substituted cyclohexanes are biodegraded rapidly under sulfate-rich conditions, but bulkier substituents like isothiocyanate-ethylidene may slow microbial degradation due to steric hindrance . This could increase environmental persistence compared to simpler analogs like methylcyclohexane.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.